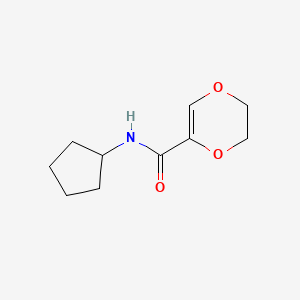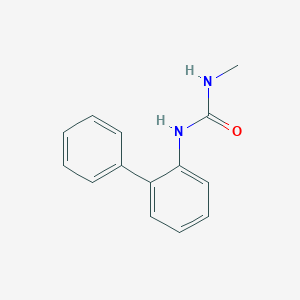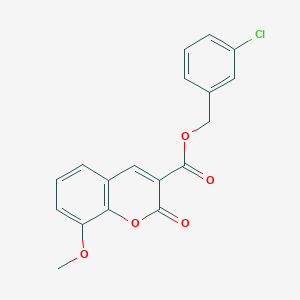
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as CPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPD is a cyclic amide that contains a dioxane ring, which makes it a structurally unique compound.
科学的研究の応用
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is in the field of drug discovery. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anticonvulsant and analgesic properties, which makes it a potential candidate for the development of new drugs. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood. However, studies have shown that N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide acts on the GABAergic system, which is involved in the regulation of neuronal activity. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and physiological effects:
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has anticonvulsant, analgesic, and anxiolytic properties. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to modulate the release of neurotransmitters, which suggests that it may have a broader spectrum of activity than benzodiazepines.
実験室実験の利点と制限
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. It has a high degree of solubility in water, which makes it easy to administer in experiments. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is also stable at room temperature, which makes it easy to store. However, N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide also has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for the research on N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One of the most significant directions is the development of new drugs based on N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Another future direction is the study of the mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. Further research is needed to understand how N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide modulates the GABAergic system and how it affects neurotransmitter release. Finally, the potential use of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide in the treatment of neurodegenerative disorders needs to be explored further.
合成法
The synthesis of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of cyclopentylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic anhydride. The reaction results in the formation of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide.
特性
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTKNCVFMRLCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)


![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)